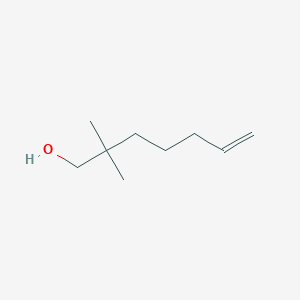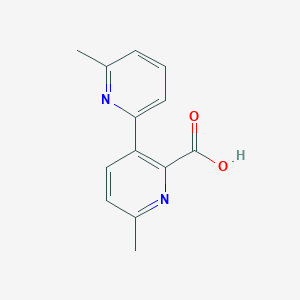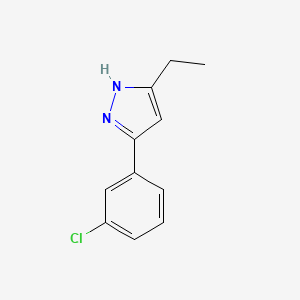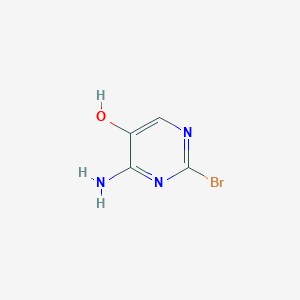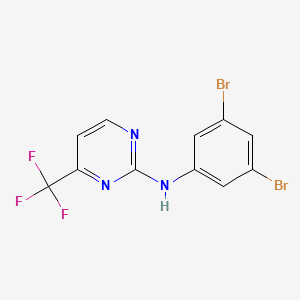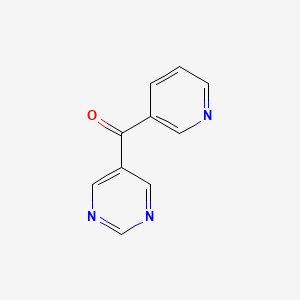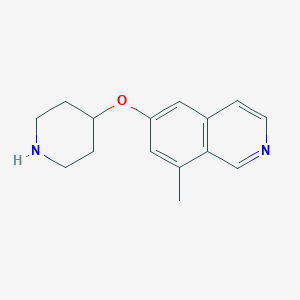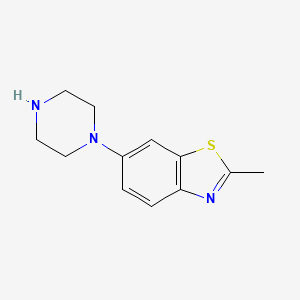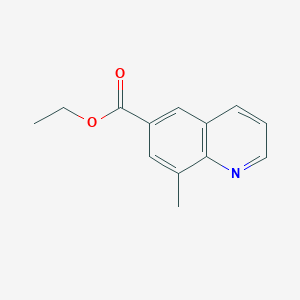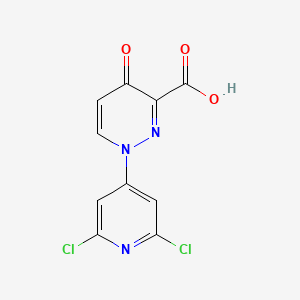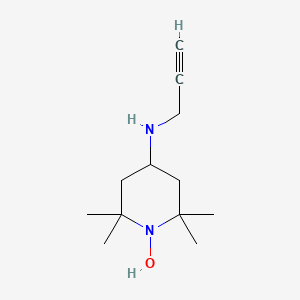![molecular formula C14H24N2O3Si B13870454 N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a tert-butyl(dimethyl)silyl group linked through an ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-(tert-Butyldimethylsiloxy)ethanol, which is then reacted with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-aminobenzene, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butyl(dimethyl)silyl group can influence the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl group but differs in its aldehyde functionality.
Methyl 4-(tert-Butyldimethylsilyloxy)but-2-ynoate: Contains a similar silyl group but has a different core structure with a but-2-ynoate moiety.
Uniqueness
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is unique due to its combination of a nitro group and a tert-butyl(dimethyl)silyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H24N2O3Si |
|---|---|
Molecular Weight |
296.44 g/mol |
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-nitroaniline |
InChI |
InChI=1S/C14H24N2O3Si/c1-14(2,3)20(4,5)19-11-10-15-12-6-8-13(9-7-12)16(17)18/h6-9,15H,10-11H2,1-5H3 |
InChI Key |
UVLKCOMHVBJJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


